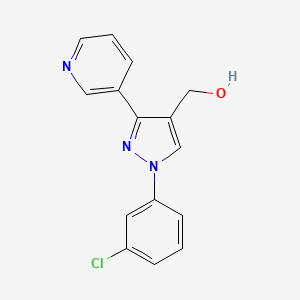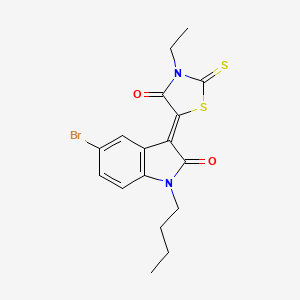
N-(2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazino group, a methoxybenzylidene moiety, and a methylbenzamide group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide typically involves a multi-step reaction process. One common method starts with the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzylidene hydrazine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(4-Methoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
- 2-(2-(4-Methoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
Uniqueness
N-(2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxybenzylidene moiety, in particular, contributes to its distinctive properties compared to other similar compounds.
Properties
CAS No. |
468073-22-5 |
|---|---|
Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C18H19N3O3/c1-13-3-7-15(8-4-13)18(23)19-12-17(22)21-20-11-14-5-9-16(24-2)10-6-14/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-11+ |
InChI Key |
GBYWAMJTCHLRSF-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2,3-dichlorophenyl)methylideneamino]hexadecanamide](/img/structure/B12024576.png)
![2-(4-butoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12024581.png)

![2-[(2-[1,1'-Biphenyl]-4-YL-2-oxoethyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12024589.png)

![N-[4-(dimethylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024599.png)

![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid](/img/structure/B12024609.png)






